molecular formula C12H14F3NO2 B1320497 [2-Morpholino-5-(trifluoromethyl)phenyl]methanol CAS No. 886851-51-0

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B1320497
CAS No.: 886851-51-0
M. Wt: 261.24 g/mol
InChI Key: KYVJYGRFMSNHDV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenylmethanol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-morpholino-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired methanol derivative. Common reducing agents used in this reaction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-morpholino-5-(trifluoromethyl)benzaldehyde or 2-morpholino-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-morpholino-5-(trifluoromethyl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit selective norepinephrine reuptake, which can modulate neurotransmitter levels and affect various physiological processes . This inhibition can lead to changes in cellular signaling pathways, ultimately influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Morpholino-5-(trifluoromethyl)benzaldehyde]
  • [2-Morpholino-5-(trifluoromethyl)benzoic acid]
  • [2-Morpholino-5-(trifluoromethyl)phenylmethane]

Uniqueness

Compared to similar compounds, [2-Morpholino-5-(trifluoromethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring contributes to its potential interactions with biological targets.

Properties

IUPAC Name

[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJYGRFMSNHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594635
Record name [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-51-0
Record name [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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